

# CELF3 Protein Interactions and Pathways: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CUE-binding protein-like, Elav-like family member 3 (CELF3), also known as BRUNOL1, is a critical RNA-binding protein predominantly expressed in the brain. As a member of the CELF/BRUNOL family, CELF3 plays a pivotal role in the regulation of pre-mRNA alternative splicing, a process essential for neuronal development and function. Dysregulation of CELF3 has been implicated in various neurological disorders, highlighting its importance as a potential therapeutic target. This technical guide provides a comprehensive overview of CELF3's protein-protein interactions, its involvement in key signaling pathways, and detailed experimental protocols for its investigation.

#### **CELF3 Protein Interactions**

The functional capacity of CELF3 is mediated through a network of protein-protein interactions. The data presented here, primarily derived from high-throughput yeast two-hybrid screens, outlines the known protein interactors of human CELF3. It is important to note that quantitative data, such as binding affinities, are not yet extensively available in public databases.

Table 1: Known Human CELF3 Protein Interactors



Interacting Protein	Gene Symbol	Functional Class	Experimental Evidence
CUGBP Elav-like family member 4	CELF4	RNA-binding protein	Yeast Two-Hybrid
CUGBP Elav-like family member 5	CELF5	RNA-binding protein	Yeast Two-Hybrid
CUGBP Elav-like family member 6	CELF6	RNA-binding protein	Yeast Two-Hybrid
Muscleblind-like splicing regulator 1	MBNL1	Splicing regulator	Yeast Two-Hybrid
Splicing factor 1	SF1	Splicing factor	Yeast Two-Hybrid
Transformer 2 beta homolog	TRA2B	Splicing regulator	Yeast Two-Hybrid
Poly(A) binding protein cytoplasmic 1	PABPC1	RNA-binding protein	Yeast Two-Hybrid

This data is a summary of findings from the BioGRID database.

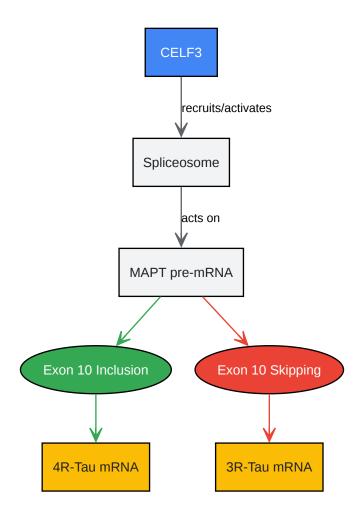
## **CELF3-Regulated Signaling Pathways**

CELF3 is a key modulator of alternative splicing, influencing developmental and tissue-specific gene expression. Two of the most well-documented pathways regulated by CELF3 involve the alternative splicing of Microtubule-Associated Protein Tau (MAPT) and Cardiac Troponin T (TNNT2).

## Regulation of MAPT/Tau Exon 10 Splicing

In the central nervous system, CELF3, in conjunction with CELF4, actively promotes the inclusion of exon 10 in the pre-mRNA of MAPT.[1][2] This splicing event is critical as it leads to the production of the 4R-tau protein isoform. An imbalance in the ratio of 4R-tau to 3R-tau has been linked to the pathology of frontotemporal dementia.[3][4]





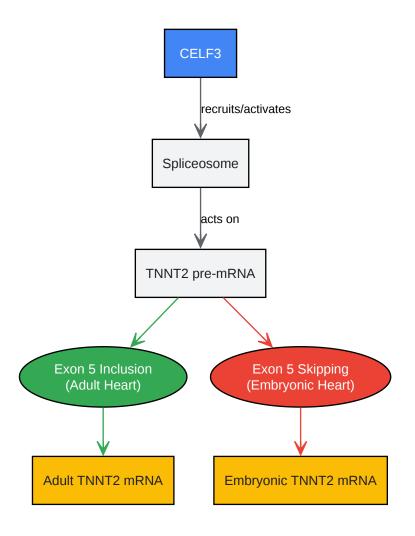
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Caption: CELF3 promotes inclusion of MAPT exon 10.

## **Regulation of TNNT2 Exon 5 Splicing**

CELF3 plays a crucial role in the developmental regulation of cardiac troponin T (TNNT2) splicing by activating the inclusion of exon 5 in cardiac isoforms during the transition from the juvenile to the adult stage.[5][6] This precise splicing control is essential for normal cardiac muscle function.





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Caption: CELF3 regulates TNNT2 exon 5 splicing.

## **Experimental Protocols**

The following section provides detailed protocols for the investigation of CELF3 protein interactions, adapted from standard methodologies for the specific study of this RNA-binding protein.

## **Co-Immunoprecipitation (Co-IP) of CELF3 and Interacting Proteins**

This protocol outlines the co-immunoprecipitation of endogenous CELF3 from neuronal cell lysates or brain tissue to identify its interacting protein partners.



#### Materials:

- Biological Sample: Cultured neuronal cells (e.g., SH-SY5Y) or brain tissue homogenate.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: Lysis Buffer with reduced NP-40 concentration (0.1%).
- Elution Buffer: 100 mM glycine, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Antibodies: Rabbit polyclonal anti-CELF3 antibody (e.g., Santa Cruz Biotechnology, sc-101915) and rabbit IgG as a negative control.[7]
- Beads: Protein A/G magnetic beads.
- Reagents for Analysis: SDS-PAGE gels, transfer membranes, and antibodies for Western blotting; mass spectrometry-grade reagents for interactome analysis.

#### Procedure:

- Lysate Preparation:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
  - Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Pre-Clearing:
  - Incubate the clarified lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
  - Pellet the beads and transfer the supernatant to a fresh tube.
- Immunoprecipitation:

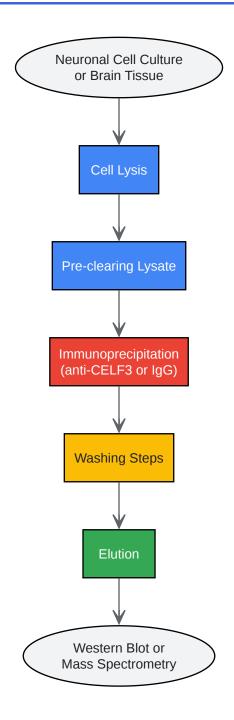






- Incubate the pre-cleared lysate with the anti-CELF3 antibody or control IgG overnight at 4°C.
- o Add Protein A/G beads and incubate for an additional 2-4 hours.
- Washing and Elution:
  - Wash the beads three times with Wash Buffer.
  - Elute the bound proteins with Elution Buffer and immediately neutralize with Neutralization Buffer.
- Analysis:
  - Analyze the eluates by SDS-PAGE and Western blotting or by mass spectrometry for comprehensive interactor identification.





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Caption: Co-IP workflow for CELF3 interaction studies.

## Yeast Two-Hybrid (Y2H) Screening

This protocol details the use of CELF3 as a "bait" protein to screen a "prey" cDNA library for potential interacting partners.



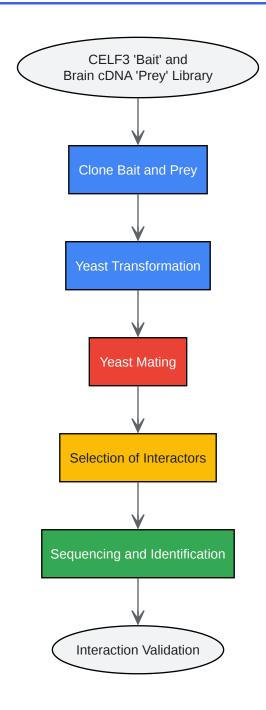
#### Materials:

- Yeast Strains: e.g., AH109 (for bait) and Y187 (for prey).
- Vectors: pGBKT7 (bait vector) and pGADT7 (prey vector).
- cDNA: Full-length human CELF3 cDNA and a human brain cDNA library.
- Media: Appropriate yeast growth and selection media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
- Yeast Transformation Kit.

#### Procedure:

- Bait Construction and Validation:
  - Clone CELF3 cDNA into the pGBKT7 vector.
  - Transform into AH109 and test for autoactivation on selective media.
- · Library Screening:
  - Transform the human brain cDNA library in pGADT7 into Y187.
  - Perform yeast mating between the bait and prey strains.
  - Plate diploid cells on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
- Interactor Identification and Validation:
  - Isolate prey plasmids from positive colonies and sequence the cDNA inserts.
  - Confirm interactions by re-transforming the identified prey plasmid with the bait plasmid and performing a one-on-one Y2H assay.





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Caption: Logical workflow for Y2H screening.

## **GST Pull-Down Assay**

This in vitro assay can be used to confirm direct interactions between CELF3 and a putative interacting protein.

Materials:

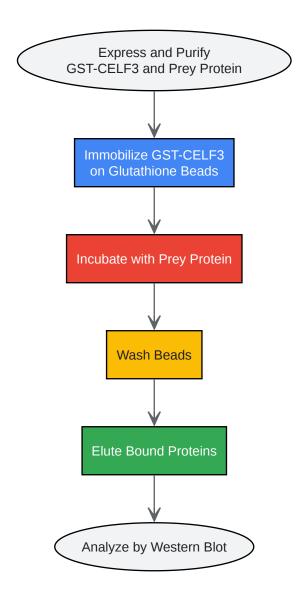


- Expression Vectors: pGEX vector for GST-tagged CELF3 and a suitable vector for the prey protein (e.g., with a His-tag).
- Expression System: E. coli strain (e.g., BL21).
- Beads: Glutathione-agarose beads.
- Buffers: Lysis, binding, wash, and elution buffers.
- Reagents for Analysis: SDS-PAGE and Western blotting reagents.

#### Procedure:

- Protein Expression and Purification:
  - Express GST-CELF3 and the prey protein in E. coli.
  - Purify the proteins using appropriate affinity chromatography.
- Binding Assay:
  - Immobilize GST-CELF3 on glutathione-agarose beads.
  - Incubate the immobilized GST-CELF3 with the purified prey protein.
  - As a negative control, incubate the prey protein with GST alone immobilized on beads.
- Washing and Elution:
  - Wash the beads extensively to remove non-specific binders.
  - Elute the protein complexes.
- Analysis:
  - Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein's tag.





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Caption: GST pull-down assay workflow.

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## References

• 1. CUG-BP, Elav-like family (CELF)-mediated alternative splicing regulation in the brain during health and disease - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Tau Isoforms: Gaining Insight into MAPT Alternative Splicing PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental regulation of tau splicing is disrupted in stem cell-derived neurons from frontotemporal dementia patients with the 10 + 16 splice-site mutation in MAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of tau mis-splicing caused by FTDP-17 MAPT mutations by spliceosome-mediated RNA trans-splicing PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. The CELF family of RNA binding proteins is implicated in cell-specific and developmentally regulated alternative splicing PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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